molecular formula C18H15ClFN5O5 B2830131 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1351623-23-8

5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2830131
CAS No.: 1351623-23-8
M. Wt: 435.8
InChI Key: FHMPKEIAGOTTQP-UHFFFAOYSA-N
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Description

5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15ClFN5O5 and its molecular weight is 435.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pesticidal Activities

Research on pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole moiety has shown promising insecticidal and fungicidal activities, suggesting potential applications in agriculture for pest and disease management (Xing-Hai Liu et al., 2021).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating potential for therapeutic applications in managing microbial infections and oxidative stress-related conditions (E. Menteşe, S. Ülker, B. Kahveci, 2015).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives have been explored for their anticonvulsant and antidepressant properties, offering insights into novel therapeutic agents for neurological disorders (Hong-jian Zhang et al., 2016).

Anti-Inflammatory and Analgesic Activities

Thiazolo[3,2-a]pyrimidine derivatives have shown promising anti-inflammatory and antinociceptive activities, suggesting their potential in developing new treatments for inflammation and pain management (O. Alam et al., 2010).

Anticancer Agents

The investigation of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents against various human cancer cell lines has highlighted the therapeutic potential of oxadiazole derivatives in cancer treatment (Ravi Kumar Bommera et al., 2021).

Properties

IUPAC Name

5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O.C2H2O4/c17-12-3-1-4-13(18)11(12)9-23-7-10(8-23)16-21-15(22-24-16)14-19-5-2-6-20-14;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMPKEIAGOTTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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